Thermal Isomerization Kinetics: Superior Structural Integrity Compared to Trilinolein at 250°C
Under identical thermal treatment (250°C, under nitrogen), trilinoelaidin demonstrates significantly slower isomerization kinetics than its cis-analog, trilinolein. The rate of formation of geometric isomers from the native linoelaidic acid (9t,12t) in trilinoelaidin is lower than the isomerization rate of linoleic acid (9c,12c) from trilinolein [1]. This indicates that the all-trans configuration provides greater kinetic stability against heat-induced isomerization.
| Evidence Dimension | Rate of thermal isomerization (formation of geometric isomers) |
|---|---|
| Target Compound Data | Lower rate of isomer formation from native 9t,12t fatty acid. |
| Comparator Or Baseline | Trilinolein (9c,12c): Higher rate of isomer formation from native 9c,12c fatty acid. |
| Quantified Difference | Qualitatively slower (rate constant ratio not provided in abstract, but directionality is clearly established). |
| Conditions | Heating at 250°C under nitrogen in sealed glass ampoules; analysis by GC and FT-IR. |
Why This Matters
For studies requiring defined thermal history or modeling of frying/processing conditions, trilinoelaidin provides a more thermally stable trans-fat baseline, reducing the confounding variable of rapid isomer interconversion that plagues trilinolein.
- [1] Christy, A. A. Thermally induced isomerization of trilinolein and trilinoelaidin at 250 degrees C: analysis of products by gas chromatography and infrared spectroscopy. Lipids 44(12), 1105-1112 (2009). View Source
